molecular formula C6H9ClN2O2 B3277109 4-Methyl-2-oxopiperazine-1-carbonyl chloride CAS No. 65464-06-4

4-Methyl-2-oxopiperazine-1-carbonyl chloride

Cat. No.: B3277109
CAS No.: 65464-06-4
M. Wt: 176.60 g/mol
InChI Key: VHXVWOINCTZFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methylpiperazine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

[ \text{4-Methylpiperazine} + \text{Phosgene} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent the decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, with stringent controls on the handling and disposal of hazardous chemicals. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxopiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 4-methyl-2-oxopiperazine and hydrochloric acid.

    Condensation Reactions: It can react with amines to form urea derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine or pyridine

Major Products Formed

    Urea Derivatives: Formed through condensation reactions with amines

    Hydrolysis Products: 4-Methyl-2-oxopiperazine and hydrochloric acid

Scientific Research Applications

4-Methyl-2-oxopiperazine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the development of drug candidates, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxopiperazine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine: A precursor in the synthesis of 4-Methyl-2-oxopiperazine-1-carbonyl chloride.

    1-Piperazinecarbonyl Chloride: A similar compound with a different substitution pattern on the piperazine ring.

    4-Morpholinecarbonyl Chloride: Another related compound with a morpholine ring instead of a piperazine ring.

Uniqueness

This compound is unique due to its specific substitution pattern and reactivity. The presence of the 4-methyl and 2-oxo groups on the piperazine ring imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

4-methyl-2-oxopiperazine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-8-2-3-9(6(7)11)5(10)4-8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXVWOINCTZFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664655
Record name 4-Methyl-2-oxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65464-06-4
Record name 4-Methyl-2-oxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-oxopiperazine-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-oxopiperazine-1-carbonyl chloride
Reactant of Route 3
4-Methyl-2-oxopiperazine-1-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-oxopiperazine-1-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-oxopiperazine-1-carbonyl chloride
Reactant of Route 6
4-Methyl-2-oxopiperazine-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.